2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride
Overview
Description
2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride is a useful research compound. Its molecular formula is C15H25ClN2O2 and its molecular weight is 306.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
Tetracaine-d6 Hydrochloride acts by inhibiting sodium ion channels involved in the initiation and conduction of neuronal impulses . This interaction with sodium ion channels is crucial for its role in biochemical reactions. The compound’s ability to block these channels results in local anesthesia, preventing the transmission of pain signals .
Cellular Effects
Tetracaine-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by altering the transmission of signals within the nervous system . This can impact cell signaling pathways and potentially influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tetracaine-d6 Hydrochloride involves its interaction with sodium ion channels. It blocks these channels, preventing the large transient increase in the permeability of excitable membranes to sodium ions that is produced by a slight depolarization . This action of Tetracaine-d6 Hydrochloride is due to its direct interaction with voltage-sensitive sodium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetracaine-d6 Hydrochloride exhibits rapid onset of action, with effects typically beginning within 30–60 seconds . The duration of its effects ranges from 10–20 minutes . Over time, the effects of Tetracaine-d6 Hydrochloride may change due to factors such as the compound’s stability and degradation .
Dosage Effects in Animal Models
In animal models, the effects of Tetracaine-d6 Hydrochloride can vary with different dosages . It is used in cattle, sheep, swine, and horses for surface, conduction, and infiltration anesthesia .
Metabolic Pathways
Tetracaine-d6 Hydrochloride is involved in metabolic pathways that primarily involve its rapid hydrolysis by plasma esterases . The primary metabolites of this process are para-aminobenzoic acid and diethylaminoethanol .
Transport and Distribution
Given its role as a local anesthetic, it is likely that it is transported to sites of action via the bloodstream .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with sodium ion channels located in the cell membrane .
Properties
IUPAC Name |
2-[bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H/i2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWHTZKZQNXVAE-HVTBMTIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(=O)C1=CC=C(C=C1)NCCCC)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493918 | |
Record name | 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80404-52-0 | |
Record name | 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.